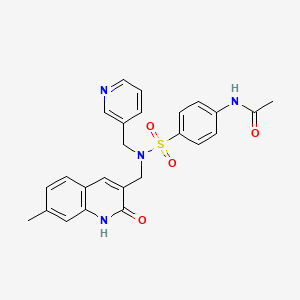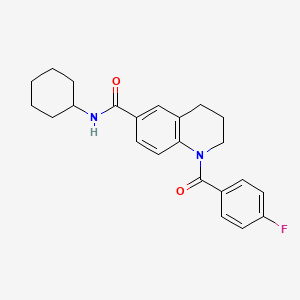
N-(2,5-dimethoxyphenyl)-2-(4-morpholin-4-ylsulfonylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethoxyphenyl)-2-(4-morpholin-4-ylsulfonylphenoxy)acetamide is a synthetic organic compound It is characterized by the presence of a dimethoxyphenyl group, a morpholinylsulfonylphenoxy group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-2-(4-morpholin-4-ylsulfonylphenoxy)acetamide typically involves multiple steps:
Formation of the Dimethoxyphenyl Intermediate: The starting material, 2,5-dimethoxyphenol, undergoes a series of reactions to introduce the necessary functional groups.
Introduction of the Morpholinylsulfonyl Group: This step involves the reaction of the intermediate with morpholine and a sulfonylating agent under controlled conditions.
Coupling with Acetamide: The final step is the coupling of the intermediate with acetamide to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-2-(4-morpholin-4-ylsulfonylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-(2,5-dimethoxyphenyl)-2-(4-morpholin-4-ylsulfonylphenoxy)acetamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dimethoxyphenyl)-2-(4-morpholin-4-ylsulfonylphenoxy)acetamide: shares structural similarities with other sulfonylphenoxyacetamide derivatives.
N-(2,5-dimethoxyphenyl)-2-(4-piperidin-4-ylsulfonylphenoxy)acetamide: A similar compound with a piperidine ring instead of a morpholine ring.
N-(2,5-dimethoxyphenyl)-2-(4-pyrrolidin-4-ylsulfonylphenoxy)acetamide: Another analog with a pyrrolidine ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(4-morpholin-4-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O7S/c1-26-16-5-8-19(27-2)18(13-16)21-20(23)14-29-15-3-6-17(7-4-15)30(24,25)22-9-11-28-12-10-22/h3-8,13H,9-12,14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYHSOBWILWNCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-methoxyphenyl)-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7702881.png)

![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7702900.png)

![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7702908.png)
![2-[(4-chlorophenyl)sulfonyl-[(2,6-dichlorophenyl)methyl]amino]-N-[(E)-(4-methylphenyl)methylideneamino]acetamide](/img/structure/B7702916.png)
![3-chloro-N-[2-ethoxy-5-(pyridin-4-ylmethylsulfamoyl)phenyl]benzamide](/img/structure/B7702923.png)
![N-(2,5-dimethoxyphenyl)-2-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B7702930.png)
![3-[4-(cyclohexylsulfamoyl)phenyl]-N-(2,3-dimethylphenyl)propanamide](/img/structure/B7702940.png)

![3-[2-(3-Bromophenyl)-3-hydroxy-5-oxo-1H-pyrazol-4-yl]indol-2-one](/img/structure/B7702950.png)

![N-[3-(morpholin-4-yl)propyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7702968.png)

